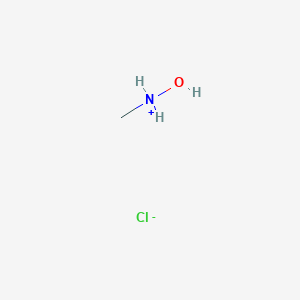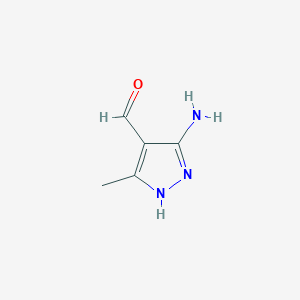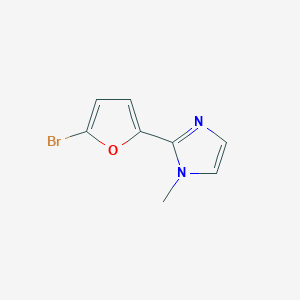
3-Hidroxikinurenina
Descripción general
Descripción
La 3-Hidroxiquinurenina (R,S) es un metabolito de la vía de la quinurenina, que es la ruta principal del catabolismo del triptófano. Este compuesto desempeña un papel significativo en varios procesos biológicos, incluida la regulación de las respuestas inmunitarias y la modulación de la excitabilidad neuronal. Es conocida por su participación en enfermedades neurodegenerativas y sus posibles efectos neurotóxicos .
Aplicaciones Científicas De Investigación
La 3-Hidroxiquinurenina (R,S) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos biológicamente activos.
Biología: El compuesto se estudia por su papel en la vía de la quinurenina y sus efectos sobre el metabolismo celular.
Medicina: La investigación se centra en su participación en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. También se investiga por su potencial como biomarcador de estas afecciones.
Industria: El compuesto se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos
Mecanismo De Acción
La 3-Hidroxiquinurenina (R,S) ejerce sus efectos principalmente a través de sus interacciones con varias enzimas y receptores en la vía de la quinurenina. Actúa como sustrato para la 3-monooxigenasa de quinurenina, lo que lleva a la producción de metabolitos neuroactivos como el ácido quinolínico y el ácido quinurénico. Estos metabolitos pueden modular la actividad de los receptores de N-metil-D-aspartato (NMDA) e influir en la excitabilidad neuronal y las respuestas inmunitarias .
Compuestos similares:
Ácido quinurénico: Un metabolito neuroprotector en la vía de la quinurenina.
Ácido quinolínico: Un metabolito neurotóxico que actúa como agonista del receptor NMDA.
Ácido xanturénico: Otro metabolito formado a partir de la 3-Hidroxiquinurenina (R,S).
Comparación: La 3-Hidroxiquinurenina (R,S) es única en su doble papel como agente neurotóxico y neuroprotector, dependiendo de su destino metabólico. A diferencia del ácido quinurénico, que es principalmente neuroprotector, la 3-Hidroxiquinurenina (R,S) puede conducir a la formación de metabolitos tanto protectores como dañinos. Esta dualidad lo convierte en un compuesto de gran interés en el estudio de las enfermedades neurodegenerativas y la regulación inmunitaria .
Safety and Hazards
Direcciones Futuras
The kynurenine pathway (KP) plays a critical role in generating cellular energy in the form of nicotinamide adenine dinucleotide (NAD+) . Because energy requirements are substantially increased during an immune response, the KP is a key regulator of the immune system . Novel therapeutic approaches targeting the KP are being discussed .
Análisis Bioquímico
Biochemical Properties
3-Hydroxykynurenine interacts with various enzymes, proteins, and other biomolecules. It is a part of the kynurenine pathway, which is the primary route for tryptophan metabolism . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are involved in the initial steps of this pathway .
Cellular Effects
3-Hydroxykynurenine has been found to have both neuroprotective and neurodegenerative effects . It can enhance retinal damage when its levels increase . In the context of inflammation, it has been observed to inhibit oxidation of low-density lipoprotein particles .
Molecular Mechanism
3-Hydroxykynurenine exerts its effects at the molecular level through various mechanisms. It has been found to target ionotropic glutamate receptors of the kainate receptor subclass, which restricts bacterial expansion in macrophages . It also has a role in maintaining mitochondrial redox homeostasis .
Temporal Effects in Laboratory Settings
The effects of 3-Hydroxykynurenine can change over time in laboratory settings. For instance, it has been observed that retinal damage or optic nerve lesion affects tryptophan metabolism via the kynurenine pathway .
Dosage Effects in Animal Models
In animal models, the effects of 3-Hydroxykynurenine vary with different dosages. Increased levels of 3-Hydroxykynurenine and Xanthurenic acid have been associated with enhanced tissue damage, whereas Kynurenic Acid and Kynurenine are protective .
Metabolic Pathways
3-Hydroxykynurenine is involved in the kynurenine pathway, a main route of tryptophan catabolism . This pathway connects quinolinic acid to tryptophan .
Transport and Distribution
The transport and distribution of 3-Hydroxykynurenine within cells and tissues are complex. It has been suggested that the harmful effects of free 3-Hydroxykynurenine are diminished by its sub-cellular compartmentalization .
Subcellular Localization
It has been suggested that sequestering of 3-Hydroxykynurenine enables the quenching of its toxicity through conversion to brown pigment or conjugation to proteins .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 3-Hidroxiquinurenina (R,S) se puede sintetizar mediante la hidroxilación de la quinurenina. Esta reacción suele estar catalizada por la enzima 3-monooxigenasa de quinurenina. Las condiciones de reacción a menudo implican la presencia de cofactores como el dinucleótido de adenina y nicotinamida fosfato (NADPH) y oxígeno molecular .
Métodos de producción industrial: La producción industrial de 3-Hidroxiquinurenina (R,S) puede implicar enfoques biotecnológicos utilizando microorganismos genéticamente modificados que sobreexpresan la 3-monooxigenasa de quinurenina. Este método permite una producción eficiente y escalable del compuesto en condiciones controladas .
Tipos de reacciones:
Oxidación: La 3-Hidroxiquinurenina (R,S) puede sufrir una mayor oxidación para formar ácido xanturénico.
Reducción: Se puede reducir para formar ácido quinurénico.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno molecular.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden emplear varios nucleófilos para reacciones de sustitución.
Productos principales:
Ácido xanturénico: Formado a través de la oxidación.
Ácido quinurénico: Formado a través de la reducción.
Comparación Con Compuestos Similares
Kynurenic acid: A neuroprotective metabolite in the kynurenine pathway.
Quinolinic acid: A neurotoxic metabolite that acts as an NMDA receptor agonist.
Xanthurenic acid: Another metabolite formed from kynurenine, 3-hydroxy (R,S).
Comparison: Kynurenine, 3-hydroxy (R,S) is unique in its dual role as both a neurotoxic and neuroprotective agent, depending on its metabolic fate. Unlike kynurenic acid, which is primarily neuroprotective, kynurenine, 3-hydroxy (R,S) can lead to the formation of both protective and harmful metabolites. This duality makes it a compound of significant interest in the study of neurodegenerative diseases and immune regulation .
Propiedades
IUPAC Name |
2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKPUUFAIGNJHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862009 | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
484-78-6, 2147-61-7 | |
| Record name | 3-Hydroxykynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxykynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxykynurenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-DL-kynurenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYKYNURENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 °C | |
| Record name | Hydroxykynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []
A:
- Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]
ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{(2S)-1-[(3-Hydroxypropyl)amino]propan-2-yl}-4-methylbenzene-1-sulfonamide](/img/structure/B140685.png)

![[1,1'-Biphenyl]-4-carboximidamide](/img/structure/B140691.png)


![5-[(3-Bromophenyl)methyl]-1,3,5-triazinane-2-thione](/img/structure/B140694.png)


